
1,2,2,5,5-Pentamethylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,2,2,5,5-Pentamethylcyclohexan-1-ol is a useful research compound. Its molecular formula is C11H22O and its molecular weight is 170.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Q. Basic: How can researchers optimize the synthesis of 1,2,2,5,5-Pentamethylcyclohexan-1-ol to achieve high yield and purity?
Methodological Answer:
Synthesis optimization involves:
- Stepwise alkylation of cyclohexanol precursors using methylating agents (e.g., methyl iodide) under controlled conditions to minimize steric hindrance from multiple methyl groups .
- Protecting group strategies (e.g., silylation of the hydroxyl group) to direct regioselective methylation .
- Purification via fractional distillation or preparative HPLC to isolate the product from diastereomers or byproducts. Validate purity using GC-MS or NMR .
Q. Basic: What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Broad O-H stretch (~3200–3600 cm⁻¹) and C-O stretch (~1050 cm⁻¹) .
- Mass Spectrometry : Molecular ion ([M]⁺) and fragmentation patterns to confirm molecular weight and substituent arrangement .
Q. Advanced: How do steric effects from methyl substituents influence the compound’s reactivity in substitution reactions?
Methodological Answer:
- Kinetic Studies : Compare reaction rates with less-substituted analogs (e.g., cyclohexanol) in SN2 or elimination reactions. Reduced reactivity due to hindered nucleophilic attack on the hydroxyl group .
- Computational Modeling : Use DFT calculations to map transition states and steric energy barriers .
- Isotopic Labeling : Track hydroxyl group behavior in deuterated solvents to assess steric vs. electronic effects .
Q. Advanced: What advanced techniques resolve stereochemical ambiguities in this compound?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration by analyzing crystal packing and hydrogen-bonding networks .
- NOESY NMR : Detect spatial proximity between methyl groups to confirm axial/equatorial arrangements .
- VCD (Vibrational Circular Dichroism) : Differentiate enantiomers via chiral vibrational modes .
Q. Advanced: How should researchers address contradictions in reported thermodynamic data (e.g., melting point, solubility)?
Methodological Answer:
- Reproducibility Checks : Synthesize the compound using literature protocols and validate purity via HPLC .
- Differential Scanning Calorimetry (DSC) : Measure melting points under standardized conditions .
- Solubility Studies : Use Hansen solubility parameters in diverse solvents (polar vs. nonpolar) to explain discrepancies .
Q. Advanced: What methodologies assess the environmental impact of this compound?
Methodological Answer:
- OECD 301 Biodegradation Test : Monitor microbial degradation in aqueous systems .
- QSAR Modeling : Predict bioaccumulation potential using substituent-specific logP values .
- Ecotoxicology Assays : Test acute toxicity in Daphnia magna or algae .
Q. Advanced: Can this compound act as a chiral auxiliary in asymmetric catalysis?
Methodological Answer:
- Coordination Chemistry : Screen metal complexes (e.g., with Rh or Ru) for enantioselectivity in hydrogenation reactions .
- Dynamic Kinetic Resolution (DKR) : Test its ability to stabilize chiral intermediates in catalytic cycles .
- X-ray Analysis of Ligand-Metal Complexes : Confirm spatial arrangement of methyl groups around the metal center .
Q. Basic: What safety protocols are essential for handling this compound in the lab?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts .
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Properties
CAS No. |
90103-39-2 |
---|---|
Molecular Formula |
C11H22O |
Molecular Weight |
170.29 g/mol |
IUPAC Name |
1,2,2,5,5-pentamethylcyclohexan-1-ol |
InChI |
InChI=1S/C11H22O/c1-9(2)6-7-10(3,4)11(5,12)8-9/h12H,6-8H2,1-5H3 |
InChI Key |
KDMPBKZBYXBOCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C(C1)(C)O)(C)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.